6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole
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Overview
Description
6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate then undergoes cyclization with an appropriate reagent to form the desired triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and triazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole: A basic triazole structure with diverse biological activities.
3-nitrophenyl-1,2,4-triazole: Similar structure with a nitro group on the phenyl ring.
6-ethoxy-1,2,4-triazole: Similar structure with an ethoxy group.
Uniqueness
6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole is unique due to the combination of the ethoxy group and the nitro-substituted phenyl ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
131851-86-0 |
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Molecular Formula |
C12H11N5O3 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N5O3/c1-2-20-11-7-10-13-12(15-16(10)14-11)8-4-3-5-9(6-8)17(18)19/h3-7H,2H2,1H3,(H,13,15) |
InChI Key |
FQGRAZAFOSHLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=C1)N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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